

# Preclinical Safety Assessment of Gadopiclenol in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Gadopiclenol** is a next-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI).[1][2] Its high relaxivity allows for effective contrast enhancement at a lower gadolinium dose (0.05 mmol/kg) compared to other GBCAs. [1][2][3][4] This technical guide provides a comprehensive overview of the preclinical safety assessment of **Gadopiclenol** in various animal models, summarizing key findings from a range of toxicological and safety pharmacology studies. The development program for **Gadopiclenol** was conducted in compliance with Good Laboratory Practice (GLP) principles and followed international guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3]

# **Executive Summary of Preclinical Safety Findings**

An extensive preclinical safety program for **Gadopiclenol** has been completed in a variety of animal species, including mice, rats, rabbits, guinea pigs, and dogs.[3][5][6] The results of these studies indicate that **Gadopiclenol** is well-tolerated and has a high safety margin at the intended clinical dose.[3][5][6]

Key findings from the preclinical safety assessment include:



- High Safety Margin: The No-Observed-Adverse-Effect-Level (NOAEL) in animal studies is significantly higher than the human clinical dose, with exposure multiples ranging from 8-fold in rats to 44-fold in dogs.[3][5][6]
- Good General Tolerance: In single and repeated-dose toxicity studies, Gadopiclenol was well-tolerated with no mortality observed even at high doses.[3]
- Predictable and Reversible Renal Effects: The primary histological finding was vacuolation of the renal tubular epithelial cells, a known class effect for GBCAs administered at high doses, which was not associated with impaired kidney function and was reversible.[3][6]
- No Genotoxic Potential: A battery of in vitro and in vivo genotoxicity tests revealed no mutagenic or clastogenic potential.[3][5][6]
- No Adverse Reproductive or Developmental Effects: Comprehensive DART (Developmental and Reproductive Toxicology) studies showed no impact on fertility, reproductive performance, or embryonic, fetal, or postnatal development.[3][5]
- Favorable Safety Pharmacology Profile: No adverse effects were noted on the cardiovascular, respiratory, or central nervous systems at high doses.[3]

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from the preclinical safety assessment of **Gadopiclenol**.

Table 1: Repeated-Dose Toxicity Studies - No-Observed-Adverse-Effect-Level (NOAEL)



| Species | Study Duration | Route of<br>Administration | NOAEL<br>(Exposure<br>Multiple vs.<br>Human Dose) | Key Findings<br>at Higher<br>Doses                                                                 |
|---------|----------------|----------------------------|---------------------------------------------------|----------------------------------------------------------------------------------------------------|
| Rat     | 14 and 28 days | Intravenous                | 8x                                                | Minor and reversible effects on body weight and food consumption. Renal tubular vacuolation.[3][5] |
| Dog     | 14 and 28 days | Intravenous                | 44x                                               | Minor and reversible effects on clinical pathology parameters. Renal tubular vacuolation.[3][5]    |

Table 2: Summary of Genotoxicity Studies



| Assay Type                                            | Test System                | Metabolic<br>Activation | Concentration/<br>Dose Range       | Result            |
|-------------------------------------------------------|----------------------------|-------------------------|------------------------------------|-------------------|
| Bacterial<br>Reverse<br>Mutation Assay<br>(Ames Test) | S. typhimurium<br>strains  | With and without<br>S9  | Information not publicly available | Negative[3][5][6] |
| In Vitro<br>Mammalian Cell<br>Gene Mutation<br>Test   | Mouse<br>Lymphoma<br>Assay | With and without<br>S9  | Information not publicly available | Negative[3][5][6] |
| In Vivo Mammalian Erythrocyte Micronucleus Test       | Rat bone marrow            | N/A                     | Information not publicly available | Negative[3][5][6] |

## **Experimental Protocols**

Detailed experimental protocols for the preclinical studies on **Gadopiclenol** are largely proprietary. However, based on publicly available information and standard toxicological study designs, the following provides an overview of the methodologies employed.

#### **Safety Pharmacology**

Safety pharmacology studies were conducted to assess the potential effects of **Gadopiclenol** on vital organ functions.

- Cardiovascular System: The cardiovascular assessment likely included in vitro studies on isolated cardiac tissues (e.g., hERG channel assay) to evaluate for potential effects on cardiac repolarization, and in vivo studies in a large animal model such as the dog. In vivo studies would have involved intravenous administration of **Gadopiclenol** at various doses, with continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.[3]
- Respiratory System: Respiratory function was evaluated in rats and guinea pigs. Standard methods such as whole-body plethysmography would have been used to measure



respiratory rate, tidal volume, and minute volume following intravenous administration of **Gadopiclenol**.[3]

 Central Nervous System (CNS): CNS safety was assessed in rats using a functional observational battery (FOB) and automated locomotor activity measurements. The FOB involves a systematic observation of the animals' appearance, behavior, and physiological state.[3]



Click to download full resolution via product page

Experimental Workflow for Safety Pharmacology Studies.

#### **Repeated-Dose Toxicity**

Repeated-dose toxicity studies were conducted in both a rodent (rat) and a non-rodent (dog) species for durations of 14 and 28 days to assess the potential for cumulative toxicity.

- Dosing and Administration: Gadopiclenol was administered daily via intravenous injection.
   Dose levels were selected based on preliminary dose-ranging studies.
- In-life Observations: Animals were monitored daily for clinical signs of toxicity. Body weight and food consumption were measured regularly.



- Clinical Pathology: Blood and urine samples were collected at specified intervals for hematology, clinical chemistry, and urinalysis.
- Terminal Procedures: At the end of the dosing period (and a recovery period for some groups), animals were euthanized, and a full necropsy was performed. Organ weights were recorded, and a comprehensive set of tissues was collected for histopathological examination.

Workflow for Repeated-Dose Toxicity Studies.

### Genotoxicity

A standard battery of genotoxicity tests was performed to assess the potential of **Gadopiclenol** to induce gene mutations or chromosomal damage.

- Ames Test (Bacterial Reverse Mutation Assay): This in vitro test used several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay determines if **Gadopiclenol** can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The test was conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[3]
- Mouse Lymphoma Assay (In Vitro): This assay detects gene mutations in mammalian cells.
   L5178Y mouse lymphoma cells were exposed to Gadopiclenol, with and without S9 mix,
   and assessed for mutations at the thymidine kinase (TK) locus.
- In Vivo Micronucleus Test: This in vivo assay assesses chromosomal damage. Rats were administered **Gadopiclenol**, and their bone marrow was examined for the presence of micronuclei in immature erythrocytes. An increase in micronucleated erythrocytes indicates that the substance is clastogenic (causes chromosomal breakage) or aneugenic (interferes with chromosome segregation).[3]





Click to download full resolution via product page

Genotoxicity Testing Strategy for Gadopiclenol.

#### **Developmental and Reproductive Toxicology (DART)**

A comprehensive DART program was conducted to evaluate the potential effects of **Gadopiclenol** on all stages of reproduction and development.

- Fertility and Early Embryonic Development: This study in rats assessed the effects of **Gadopiclenol** on mating performance and fertility in both males and females, as well as on early embryonic development up to implantation.
- Embryo-Fetal Development: These studies were conducted in two species (rat and rabbit) to assess the potential for teratogenicity. Pregnant females were dosed during the period of organogenesis, and fetuses were examined for external, visceral, and skeletal abnormalities.
- Pre- and Postnatal Development: This study in rats evaluated the effects of Gadopiclenol
  on late-stage development, parturition, lactation, and the growth and development of the
  offspring.
- Juvenile Toxicity: A study in juvenile rats was conducted to assess the safety of Gadopiclenol in a pediatric population.

#### Conclusion

The comprehensive preclinical safety assessment of **Gadopiclenol** in a range of animal models demonstrates a favorable safety profile and a wide safety margin. The observed



effects, primarily renal tubular vacuolation at high doses, are consistent with the known effects of this class of contrast agents and are not considered to be of physiological consequence. The absence of genotoxic, reproductive, or developmental toxicity, combined with a clean safety pharmacology profile, supports the clinical use of **Gadopiclenol** at the recommended dose of 0.05 mmol/kg.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Comprehensive Overview of the Efficacy and Safety of Gadopiclenol: A New Contrast Agent for MRI of the CNS and Body - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the approved indications for Gadopiclenol? [synapse.patsnap.com]
- 3. Preclinical Safety Assessment of Gadopiclenol: A High-Relaxivity Macrocyclic Gadolinium-Based MRI Contrast Agent PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the Efficacy and Safety of Gadopiclenol: A Newly Emerging Gadolinium-Based Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Safety Assessment of Gadopiclenol: A High-Relaxivity Macrocyclic Gadolinium-Based MRI Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Safety Assessment of Gadopiclenol in Animal Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258881#preclinical-safety-assessment-of-gadopiclenol-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com